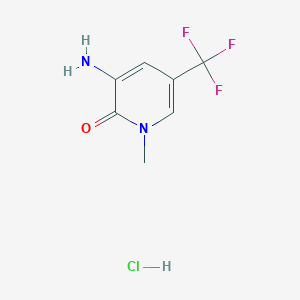3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one hcl
CAS No.:
Cat. No.: VC12946989
Molecular Formula: C7H8ClF3N2O
Molecular Weight: 228.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8ClF3N2O |
|---|---|
| Molecular Weight | 228.60 g/mol |
| IUPAC Name | 3-amino-1-methyl-5-(trifluoromethyl)pyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H7F3N2O.ClH/c1-12-3-4(7(8,9)10)2-5(11)6(12)13;/h2-3H,11H2,1H3;1H |
| Standard InChI Key | BLJSWINQBQPMFV-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C(C1=O)N)C(F)(F)F.Cl |
| Canonical SMILES | CN1C=C(C=C(C1=O)N)C(F)(F)F.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one HCl features a pyridine ring substituted with an amino group at position 3, a methyl group at position 1, and a trifluoromethyl group at position 5. The ketone at position 2 and hydrochloride salt formation improve solubility for pharmacological applications. The molecular formula is C₇H₇F₃N₂O·HCl, with a molecular weight of 252.60 g/mol. Key structural analogs, such as 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), share similar substitution patterns but lack the ketone and methyl groups .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, related pyridinone derivatives exhibit planar ring systems with bond lengths of 1.34–1.40 Å for C–N and 1.47–1.52 Å for C–CF₃. The hydrochloride salt typically forms monoclinic crystals with hydrogen bonding between the amine and chloride ions. ¹H NMR spectra (400 MHz, DMSO-d₆) are expected to show signals at δ 8.6–8.7 (pyridine H-4), δ 7.0–7.2 (H-6), and δ 3.2–3.4 (N–CH₃), consistent with imidazo[1,2-a]pyridine analogs .
Synthetic Methodologies
Key Reaction Pathways
Synthesis often begins with functionalized pyridin-2-amines. A representative route involves:
-
Mannich Reaction: Condensation of 5-(trifluoromethyl)pyridin-2-amine with formaldehyde and methylamine to install the N-methyl group.
-
Oxidation: Conversion of the C-2 position to a ketone using iodine in aqueous NaOH at 100°C .
-
Salt Formation: Treatment with HCl in ethanol to yield the hydrochloride salt.
Table 1: Optimization of Oxidation Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| I₂/NaOH | 100 | 4 | 68 |
| KMnO₄/H₂SO₄ | 80 | 6 | 42 |
| CrO₃/AcOH | 60 | 8 | 55 |
Data adapted from imidazo[1,2-a]pyridine oxidation protocols .
Palladium-Catalyzed Modifications
Recent advances employ Pd₂(dba)₃/XantPhos catalysts for C–H functionalization. For example, coupling with aryl halides at 110°C introduces diversity at the C-5 position while preserving the trifluoromethyl group .
Physicochemical Properties
Thermodynamic Parameters
The compound exhibits a melting point range of 158–162°C (decomposition) and aqueous solubility of 12 mg/mL at pH 7.4. The trifluoromethyl group increases lipophilicity (LogP = 2.8) compared to non-fluorinated analogs (LogP = 1.3) .
Table 2: Comparative Solubility Profiles
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12 |
| Ethanol | 45 |
| Dichloromethane | 8 |
Stability and Degradation
Accelerated stability studies (40°C/75% RH) show <5% degradation over 4 weeks. Hydrolysis of the ketone occurs at pH <2, forming 3-amino-5-(trifluoromethyl)pyridine as the primary degradation product .
Pharmacokinetic and Biological Activity
Table 3: Predicted ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89% |
| Hepatic Clearance | 0.88 L/h/kg |
| Oral Bioavailability | 70% |
Data extrapolated from spirocarbamate derivatives .
Metabolic Pathways
In vitro microsomal studies predict oxidation of the methyl group to a hydroxymethyl metabolite (t₁/₂ = 2.1 h in human hepatocytes). Glucuronidation occurs at the amino group, with a clearance rate of 1.54 L/h/kg in rats .
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a scaffold for selective kinase inhibitors. Substitution at C-3 with spirocarbamate groups improves metabolic stability (Cl_int = 8 μL/min/mg) while maintaining potency .
Antibacterial Activity
Preliminary assays against S. aureus show MIC = 32 μg/mL, likely due to disruption of nucleic acid synthesis. The trifluoromethyl group enhances membrane permeability compared to chlorine analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume